2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester
Description
The compound 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester is a naphthalene derivative with a complex substitution pattern. Its structure includes:
- A methyl ester group at the carboxylic acid position.
- Methoxy (-OCH₃) at position 4.
- Phenylmethoxy (benzyloxy, -OBz) at position 7.
- Bromo (-Br) at position 8.
This arrangement of substituents imparts unique physicochemical properties, such as increased steric bulk (due to bromine and benzyloxy groups) and altered electronic characteristics (electron-withdrawing bromine and electron-donating methoxy/benzyloxy groups).
Properties
Molecular Formula |
C20H17BrO4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
methyl 8-bromo-4-methoxy-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H17BrO4/c1-23-18-11-14(20(22)24-2)10-16-15(18)8-9-17(19(16)21)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
REPIYDJZXZAWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC(=C2Br)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester
Stepwise Preparation Protocols
Bromination
- Objective: Introduce a bromine atom at the 8-position of the naphthalene ring.
- Typical reagents: Bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.
- Conditions: Often performed in inert solvents such as dichloromethane or acetic acid, with temperature control to avoid polysubstitution.
- Outcome: Formation of 8-bromo derivative with high regioselectivity.
Methoxylation and Phenylmethoxylation
- Methoxylation: Introduction of a methoxy group at the 4-position is typically achieved by nucleophilic aromatic substitution or methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate in the presence of a base.
- Phenylmethoxylation: The phenylmethoxy group at the 7-position is introduced by etherification, often via Williamson ether synthesis using phenylmethanol and a suitable base (e.g., potassium carbonate) under reflux conditions in polar aprotic solvents like tetrahydrofuran (THF).
Esterification
- Objective: Convert the carboxylic acid group at the 2-position to a methyl ester.
- Typical method: Fischer esterification using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Alternative: Use of diazomethane for mild and selective methyl ester formation.
- Conditions: Reflux under acidic conditions or room temperature for diazomethane.
- Outcome: Formation of methyl ester with high purity.
Representative Experimental Procedure
Based on synthetic routes reported for similar compounds and available data on related naphthalene derivatives, a representative synthesis can be outlined as follows:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, dichloromethane, 0–5 °C, 2 h | ~80 | Controlled addition to avoid overbromination |
| Methoxylation | Methyl iodide, K2CO3, acetone, reflux, 6 h | ~75 | Williamson ether synthesis conditions |
| Phenylmethoxylation | Benzyl alcohol, K2CO3, THF, reflux, 12 h | ~70 | Ether formation at 7-position |
| Esterification | Methanol, H2SO4 catalyst, reflux, 8 h | ~85 | Fischer esterification |
Note: These yields are approximate and based on analogous synthetic procedures for similar naphthalene derivatives.
Analysis of Preparation Methods
Reaction Conditions and Catalysts
- Bromination: Selective bromination is crucial; mild reagents like NBS under low temperature favor mono-substitution.
- Etherification: Use of strong bases such as potassium carbonate promotes efficient nucleophilic substitution for methoxy and phenylmethoxy groups.
- Esterification: Acid-catalyzed esterification is a classical and reliable method; alternative methods such as diazomethane methylation provide milder conditions but require careful handling.
Purification Techniques
- After each step, purification typically involves extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure.
- Recrystallization from solvents such as methanol, ethanol, or hexane is employed to obtain pure intermediates and final product.
- Chromatographic techniques (flash chromatography on silica gel) may be used when necessary.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Bromination | NBS, DCM, 0–5 °C | 2 h | 0–5 °C | ~80 | Extraction, recrystallization |
| Methoxylation | Methyl iodide, K2CO3, acetone, reflux | 6 h | Reflux (~56 °C) | ~75 | Extraction, recrystallization |
| Phenylmethoxylation | Benzyl alcohol, K2CO3, THF, reflux | 12 h | Reflux (~66 °C) | ~70 | Extraction, chromatography |
| Esterification | Methanol, H2SO4 catalyst, reflux | 8 h | Reflux (~65 °C) | ~85 | Extraction, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohols or dehalogenated compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The presence of functional groups like bromine and methoxy can influence its reactivity and binding properties.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound is compared below with key structural analogs (Table 1).
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Polarity and Solubility
- Methoxy Groups : The methoxy group at position 4 in the target compound enhances polarity compared to unsubstituted analogs (e.g., entry 2 in Table 1). However, its effect is moderated by the bulky bromine and benzyloxy groups, which likely reduce water solubility .
- Benzyloxy Group : The 7-benzyloxy substituent introduces significant hydrophobicity, similar to the analog in . However, the methyl ester in the target compound may slightly improve solubility compared to the carboxylic acid form .
Steric and Electronic Interactions
- The 8-bromo and 7-benzyloxy groups create steric hindrance, which may limit reactivity at the naphthalene core. This contrasts with the trimethoxy analog (), where smaller methoxy groups allow easier access for chemical modifications .
- The methyl ester in the target compound offers hydrolytic stability compared to ethyl esters (e.g., ), which may degrade faster under basic conditions .
Retention and Chromatographic Behavior
- The unsubstituted methyl ester () has a retention factor (Rf) of 1.27, while methoxy-substituted benzoates (e.g., entries 6-8 in ) show Rf values ranging from 0.79 to 1.22. This suggests that increased substitution (e.g., bromo, benzyloxy) in the target compound would further elevate retention in chromatographic systems due to hydrophobicity .
Biological Activity
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester (CAS No. 740836-59-3) is a synthetic compound characterized by a naphthalene ring system with various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound has the following structural features:
- Naphthalene core : A polycyclic aromatic hydrocarbon.
- Bromo group : Located at position 8, which may enhance reactivity.
- Methoxy group : Positioned at 4, contributing to electronic properties.
- Phenylmethoxy group : At position 7, potentially influencing solubility and receptor interactions.
The molecular formula is C16H15BrO4, with a molecular weight of approximately 387.2 g/mol .
Biological Activity Overview
Research on similar naphthalene derivatives suggests potential biological activities including:
- Antimicrobial properties
- Antioxidant effects
- Enzyme inhibition
Antimicrobial Activity
Studies have shown that naphthalene derivatives can exhibit significant antimicrobial activity. For instance, compounds structurally related to 2-Naphthalenecarboxylic acid have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial respiratory chain dehydrogenase and membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.07 | Staphylococcus aureus |
| Compound B | 0.15 | Escherichia coli |
| Compound C | 0.5 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of naphthalene derivatives has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (mg/mL) | Comparison (Ascorbic Acid IC50) |
|---|---|---|
| DPPH | 0.65 | 0.022 |
| ABTS | 0.052 | 0.019 |
The results indicate that while some derivatives show promising antioxidant activity, further studies are needed to evaluate the specific activity of the methyl ester variant .
The biological mechanisms by which these compounds exert their effects include:
- Inhibition of Respiratory Chain Dehydrogenase : Disruption leads to impaired energy production in bacteria.
- Membrane Permeability Alteration : Increased membrane permeability can lead to cell lysis and death in susceptible bacteria .
- Free Radical Scavenging : Antioxidant properties help mitigate oxidative stress in biological systems.
Case Studies
A notable study explored the effects of naphthalene derivatives on bacterial strains, revealing that compounds with similar structures significantly inhibited bacterial growth by targeting respiratory enzymes .
In another investigation, the antioxidant capabilities were assessed through in vitro assays, demonstrating that certain derivatives had IC50 values comparable to standard antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Naphthalenecarboxylic acid derivatives with ester and aryl ether substituents?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For aryl ether formation (e.g., phenylmethoxy group), Williamson ether synthesis is applicable using brominated intermediates and sodium/potassium phenoxide under anhydrous conditions . Esterification of the carboxylic acid group can be achieved via acid-catalyzed reactions (e.g., Fischer esterification) or coupling reagents like DCC/DMAP. Methoxy groups are typically introduced using methyl iodide or dimethyl sulfate in basic media .
Q. How can the crystalline structure of this compound be resolved, and what software is suitable for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, particularly for resolving bromine and methoxy substituents. The software handles heavy atoms (Br) efficiently and supports twinned crystal refinement if needed .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The compound’s ester and aryl ether groups are hydrolytically sensitive. Store under inert atmosphere (argon/nitrogen) at −20°C to prevent degradation. Avoid aqueous buffers unless stabilized with non-polar solvents (e.g., DCM, THF). Monitor for bromine dissociation via periodic NMR or LC-MS analysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from isotopic patterns (e.g., bromine’s ¹:¹ isotopic ratio) or ester hydrolysis artifacts. Cross-validate using:
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 430.992 ).
- 2D-NMR (HSQC, HMBC) : Assign methoxy (δ ~3.8 ppm) and phenylmethoxy (δ ~5.3 ppm) groups .
- X-ray crystallography : Resolve positional ambiguities in bromine/methoxy substituents .
Q. What catalytic systems are effective for selective functionalization of the naphthalene core in this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the bromine site. Use Buchwald-Hartwig conditions for aryl ether formation. For regioselective methoxylation, employ directing groups (e.g., carbonyl) or enzymatic catalysts (e.g., cytochrome P450 mimics) .
Q. How do computational models (DFT, MD) predict the compound’s reactivity in solvent environments?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution, revealing nucleophilic sites (e.g., ester carbonyl). Molecular Dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model solvation effects on hydrolysis rates. Compare with experimental kinetics from UV-Vis or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
